molecular formula C13H10N2O2S2 B15253694 2-[(4-Methylphenyl)amino]thieno[2,3-d][1,3]thiazole-5-carboxylic acid

2-[(4-Methylphenyl)amino]thieno[2,3-d][1,3]thiazole-5-carboxylic acid

Cat. No.: B15253694
M. Wt: 290.4 g/mol
InChI Key: WIZCWDMGOGSYEC-UHFFFAOYSA-N
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Description

2-[(4-Methylphenyl)amino]thieno[2,3-d][1,3]thiazole-5-carboxylic acid is a heterocyclic compound that contains a thieno[2,3-d][1,3]thiazole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methylphenyl)amino]thieno[2,3-d][1,3]thiazole-5-carboxylic acid typically involves the reaction of thiophene derivatives with appropriate amines and carboxylic acids under specific conditions. One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate . The reaction conditions often include heating and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methylphenyl)amino]thieno[2,3-d][1,3]thiazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions may involve specific temperatures, solvents, and pH levels to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

2-[(4-Methylphenyl)amino]thieno[2,3-d][1,3]thiazole-5-carboxylic acid has several scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Methylphenyl)amino]thieno[2,3-d][1,3]thiazole-5-carboxylic acid is unique due to its specific substitution pattern and the presence of both thieno and thiazole rings. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H10N2O2S2

Molecular Weight

290.4 g/mol

IUPAC Name

2-(4-methylanilino)thieno[2,3-d][1,3]thiazole-5-carboxylic acid

InChI

InChI=1S/C13H10N2O2S2/c1-7-2-4-8(5-3-7)14-13-15-11-9(19-13)6-10(18-11)12(16)17/h2-6H,1H3,(H,14,15)(H,16,17)

InChI Key

WIZCWDMGOGSYEC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC3=C(S2)C=C(S3)C(=O)O

Origin of Product

United States

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